N-(2-Hydroxy-5-nitrophenyl)acetamide
Description
Context and Significance within Chemical Biology Research
N-(2-Hydroxy-5-nitrophenyl)acetamide holds a unique position in chemical biology as a microbial metabolite and a bioactive molecule that influences biological processes in plants. nih.govuzh.ch Its significance stems primarily from its role as a product of microbial degradation of 2-acetamidophenol (B195528), which itself is a breakdown product of the allelochemical 2-benzoxazolinone (B145934) (BOA). nih.govnih.gov This positions the compound as a key player in the intricate chemical communication and detoxification pathways within soil ecosystems.
The study of this compound provides valuable insights into several key areas of chemical biology:
Microbial Metabolism and Biotransformation: Research on this compound has illuminated the metabolic capabilities of various soil microorganisms, including bacteria and fungi, in transforming and detoxifying xenobiotic compounds. nih.govuzh.ch The identification of its nitrosylated and oligomeric derivatives showcases alternative metabolic pathways to the more commonly studied phenoxazinone formation. nih.govnih.gov
Plant-Microbe Interactions: The compound serves as a model for investigating the complex interactions between plants and microorganisms. Its effects on plant gene expression highlight how microbial metabolites can act as signaling molecules, influencing plant defense and metabolic pathways. nih.gov
Detoxification Mechanisms: Both microorganisms and plants have been shown to detoxify this compound, primarily through glucosylation and sulfation. nih.govuzh.ch Studying these processes contributes to a broader understanding of how organisms cope with potentially toxic aromatic compounds in their environment.
The compound is also utilized as a laboratory reagent in organic and analytical chemistry, and its unique molecular structure with photochemical properties suggests potential in the development of fluorescent molecular probes. pubcompare.ai
Overview of Current Research Trajectories for this compound
Current research on this compound is largely concentrated on its biological activities and metabolic fate in environmental and agricultural contexts.
A primary research focus is its impact on plants. Studies have demonstrated that this compound can elicit changes in the gene expression profile of Arabidopsis thaliana. nih.gov Notably, at a concentration of 1 mM, it has been shown to upregulate the expression of the pathogen-inducible terpene synthase TPS04. nih.govuzh.ch Terpene synthases are crucial enzymes in plant defense, and this finding suggests a potential role for the compound in modulating plant immune responses. nih.gov However, this bioactivity is rapidly diminished in plants through glucosylation, a common detoxification pathway. nih.govuzh.ch
Table 1: Effect of this compound on Gene Expression in Arabidopsis thaliana
| Gene | Function | Effect of 1 mM this compound |
|---|---|---|
| TPS04 | Pathogen-inducible terpene synthase | Upregulated |
Another significant research trajectory involves the microbial transformation of this compound. Various soil bacteria and fungi have been identified that can metabolize this compound. For instance, incubation with microorganisms like Pseudomonas laurentiana and Pantoea ananatis leads to the formation of its glucoside derivative as a major detoxification product. nih.govuzh.ch In contrast, the fungal consortium Actinomucor elegans has been found to synthesize 2-acetamido-4-nitrophenyl sulfate (B86663) from this compound. nih.govuzh.ch These studies are crucial for understanding the environmental fate of nitrated aromatic compounds and the role of microbial communities in their turnover.
Table 2: Microbial Detoxification Products of this compound
| Microorganism/Consortium | Detoxification Product |
|---|---|
| Pseudomonas laurentiana | Glucoside derivative |
| Pantoea ananatis | Glucoside derivative, Glucoside succinic acid ester |
| Actinomucor elegans consortium | 2-acetamido-4-nitrophenyl sulfate |
Furthermore, research has identified this compound as a transformation product of other compounds. For example, the incubation of certain bacteria with 2-acetamidophenol, a degradation product of 2-benzoxazolinone, leads to the formation of this compound alongside other nitrated and nitrosylated derivatives. nih.govnih.gov This highlights its position as an intermediate in complex microbial degradation pathways.
While much of the current research is focused on its role in soil and plant systems, the broader class of acetamide (B32628) derivatives is being investigated for a range of bioactivities. However, direct research on this compound for other applications, such as in medicine, is not yet prominent in the published literature. The ongoing studies are foundational in characterizing the ecological roles and biochemical transformations of this specific nitroaromatic compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxy-5-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5(11)9-7-4-6(10(13)14)2-3-8(7)12/h2-4,12H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHYFPARONGSCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059155 | |
| Record name | Acetamide, N-(2-hydroxy-5-nitrophenyl)- | |
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Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97-60-9 | |
| Record name | N-(2-Hydroxy-5-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-60-9 | |
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| Record name | 2'-Hydroxy-5'-nitroacetanilide | |
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| Record name | 2-Acetamido-4-nitrophenol | |
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| Record name | Acetamide, N-(2-hydroxy-5-nitrophenyl)- | |
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| Record name | Acetamide, N-(2-hydroxy-5-nitrophenyl)- | |
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| Record name | N-(2-hydroxy-5-nitrophenyl)acetamide | |
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| Record name | 2'-Hydroxy-5'-nitroacetanilide | |
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Synthetic Strategies and Chemical Transformations of N 2 Hydroxy 5 Nitrophenyl Acetamide
Biosynthesis and Microbial Formation Pathways
N-(2-Hydroxy-5-nitrophenyl)acetamide has been identified as a product of microbial activity, arising from the transformation of precursor compounds present in the environment.
Biotransformation of 2-Acetamido-phenol Precursors
The direct precursor for the biosynthesis of this compound is 2-acetamidophenol (B195528) (also known as N-(2-hydroxyphenyl)acetamide). nih.govnist.gov This precursor itself is a microbial conversion product of 2-aminophenol (B121084), which can be formed from the degradation of 2-benzoxazolinone (B145934) (BOA), a compound found in certain plants. nih.gov Microorganisms metabolize 2-aminophenol into 2-acetamidophenol, which then serves as the substrate for subsequent nitration to yield this compound. nih.gov This microbial nitration can occur at different positions on the aromatic ring, leading to various isomers. nih.gov
Role of Specific Microbial Strains (e.g., Aminobacter aminovorans, Paenibacillus polymyxa, Arthrobacter MPI764)
Specific soil bacteria have been identified as capable of producing this compound. nih.gov When cultured with 2-acetamidophenol, strains such as Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter sp. MPI-764 were shown to synthesize this compound. nih.gov Alongside the primary 5-nitro isomer, these bacteria also produced the 3-nitro isomer, N-(2-hydroxy-3-nitrophenyl)acetamide, and a previously unknown compound, N-(2-hydroxy-5-nitrosophenyl)acetamide. nih.gov The metabolic pathways of these bacteria, particularly strains like P. polymyxa, are known to be diverse, enabling them to act as biocontrol agents and plant-growth-promoting rhizobacteria. nih.gov
| Microbial Strain | Precursor | Key Products | Reference |
|---|---|---|---|
| Aminobacter aminovorans | 2-Acetamidophenol | This compound, N-(2-hydroxy-3-nitrophenyl)acetamide, N-(2-hydroxy-5-nitrosophenyl)acetamide | nih.gov |
| Paenibacillus polymyxa | 2-Acetamidophenol | This compound, N-(2-hydroxy-3-nitrophenyl)acetamide, N-(2-hydroxy-5-nitrosophenyl)acetamide | nih.gov |
| Arthrobacter sp. MPI-764 | 2-Acetamidophenol | This compound, N-(2-hydroxy-3-nitrophenyl)acetamide, N-(2-hydroxy-5-nitrosophenyl)acetamide | nih.gov |
Influence of Environmental Factors on Biosynthesis
The production of this compound is significantly influenced by environmental conditions. nih.gov The synthesis of these nitro compounds by A. aminovorans and P. polymyxa appears to be favored under low-oxygen or anaerobic conditions. nih.gov When cultures were vigorously shaken, which increases aeration, the formation of the nitro compounds was not observed. nih.gov Furthermore, the microbial nitration process requires a nitrate-rich environment, as demonstrated with endophytic fungi that produce this compound when cultured in such media. nih.gov These findings suggest that anaerobic microsites in soil, which can be rich in nitrate (B79036) and organic matter, are suitable locations for the microbial synthesis of these nitroaromatic compounds, particularly under high-temperature conditions that can lead to hypoxic soil environments. nih.gov The availability of oxygen and nitrate thus directs the metabolic fate of 2-acetamidophenol. nih.gov
Chemical Synthesis Methodologies
The chemical synthesis of this compound typically involves the direct nitration of an acetanilide (B955) analogue. The key challenges in this approach are controlling the position of the incoming nitro group to achieve high regioselectivity and to minimize the formation of unwanted isomers.
Nitration Reactions of N-(2-Hydroxyphenyl)acetamide Analogues
The standard method for nitrating aromatic compounds is through electrophilic aromatic substitution using a mixture of nitric acid and a strong co-acid like sulfuric acid. frontiersin.orgjcbsc.org This combination generates the highly reactive nitronium ion (NO₂⁺), which is the electrophile that attacks the aromatic ring. frontiersin.org For the synthesis of this compound, the starting material is N-(2-hydroxyphenyl)acetamide. nist.gov The reaction involves treating this precursor with a nitrating agent.
The nitration of a related analogue, N-phenylacetamide (acetanilide), to produce N-(4-nitrophenyl) acetamide (B32628) is a well-documented exothermic reaction that requires careful temperature control. jcbsc.org Similarly, the nitration of N-(2-hydroxyphenyl)acetamide would proceed via the attack of the nitronium ion on the benzene (B151609) ring, which is activated by the hydroxyl (-OH) and acetamido (-NHCOCH₃) groups. Both of these are ortho-, para-directing groups.
Regioselectivity and Isomer Formation in Nitration
In the nitration of N-(2-hydroxyphenyl)acetamide, the hydroxyl and acetamido groups direct the incoming nitro group to the positions ortho and para relative to themselves. Since the starting material already has substituents at positions 1 and 2, the available positions for nitration are 3, 4, 5, and 6. The -OH group at position 2 directs to positions 4 and 6, while the -NHCOCH₃ group at position 1 directs to positions 4 and 6 (para and ortho, respectively). The strong directing effect of the hydroxyl group, combined with the acetamido group, results in a complex mixture of isomers.
Nitration of N-(4-hydroxyphenyl)acetamide (paracetamol), for example, yields both N-(4-hydroxy-3-nitrophenyl)acetamide and the metastable N-acetyl-1,4-benzoquinone (NBQI), which can then react with nitrite (B80452) ions to form N-(4-hydroxy-2-nitrophenyl)acetamide. researchgate.net This illustrates the potential for multiple products. In the case of N-(2-hydroxyphenyl)acetamide, the formation of this compound is expected, but other isomers like N-(2-hydroxy-3-nitrophenyl)acetamide are also produced, as seen in microbial synthesis. nih.gov
The ratio of isomers is influenced by both electronic and steric effects. jcbsc.org While the electronic effects of the activating groups determine the possible positions of substitution, steric hindrance from the existing large substituents can influence the final product distribution. frontiersin.org To improve regioselectivity, particularly for the para-isomer, alternative methods have been developed, such as using zeolite catalysts which can provide shape-selectivity and favor the formation of one isomer over others due to steric constraints within the catalyst's pores. cardiff.ac.ukgoogle.com
| Starting Material | Potential Nitro Isomers Formed | Reference |
|---|---|---|
| N-(2-Hydroxyphenyl)acetamide | N-(2-Hydroxy-3-nitrophenyl)acetamide, this compound | nih.gov |
| N-(4-Hydroxyphenyl)acetamide | N-(4-Hydroxy-3-nitrophenyl)acetamide, N-(4-Hydroxy-2-nitrophenyl)acetamide | researchgate.net |
Glucosylation as a Detoxification Mechanism
Glucosylation is a prominent detoxification pathway for this compound, where a glucose molecule is attached to the compound. This process is mediated by various microorganisms and plants, effectively neutralizing its biological activity. nih.gov
Role of Microorganisms
Several microorganisms have been identified to glucosylate this compound, converting it into its glucoside derivative. This biotransformation is a key detoxification strategy employed by these organisms. Notably, while many bacteria can perform this glucosylation, the resulting glucoside may not always be stable, as some bacteria, such as Pantoea ananatis and Pseudomonas laurentiana, can also hydrolyze the glucoside back to the parent compound. nih.gov
The following table summarizes the microbial glucosylation of this compound:
| Microorganism | Transformation Product(s) | Reference |
| Pseudomonas laurentiana | This compound glucoside | nih.gov |
| Arthrobacter MPI763 | This compound glucoside | nih.gov |
| Papiliotrema baii (a yeast) | This compound glucoside | nih.gov |
| Pantoea ananatis | This compound glucoside and its succinic acid ester | nih.gov |
Interestingly, Bacillus amyloliquefaciens was unable to produce a glucoside derivative or any other product from this compound. nih.gov
Glucoside Succinic Acid Ester Formation
In a unique metabolic step, the bacterium Pantoea ananatis not only glucosylates this compound but also produces a succinate (B1194679) derivative of the glucoside. nih.gov This formation of a glucoside succinic acid ester represents a further modification of the initial detoxification product. nih.gov This modified conjugate is thought to be more resistant to enzymatic hydrolysis, suggesting a more permanent deactivation of the parent compound. nih.gov
Plant-Mediated Glucosylation
Plants also employ glucosylation as a primary mechanism to detoxify this compound. This process has been observed in both Brassica oleracea var. gongylodes L. (kohlrabi) and the model plant species Arabidopsis thaliana Col-0. nih.gov When exposed to the compound, these plants readily convert it to its glucoside derivative. nih.gov In kohlrabi, the accumulation of a significant amount of the glucosylated compound in the root exudates suggests that associated microorganisms may also contribute to this detoxification process. nih.gov The rapid glucosylation of this compound in plants effectively annihilates its bioactivity. nih.gov
Sulfate (B86663) Conjugation
Sulfate conjugation is another phase II metabolic pathway observed for this compound. This biotransformation is carried out by the Actinomucor elegans consortium, which synthesizes 2-acetamido-4-nitrophenyl sulfate. nih.gov It is hypothesized that the dominant organism in this consortium, the Zygomycete fungus, is responsible for this sulfation. nih.gov A similar sulfated product was also found in trace amounts when the Trichoderma viride consortium was incubated with this compound. nih.gov This sulfation pathway is analogous to the phase II metabolism seen in mammals for xenobiotic detoxification. nih.gov
| Organism/Consortium | Transformation Product | Reference |
| Actinomucor elegans consortium | 2-acetamido-4-nitrophenyl sulfate | nih.gov |
| Trichoderma viride consortium | 2-acetamido-4-nitrophenyl sulfate (trace amounts) | nih.gov |
Formation of Nitrosylated and Other Nitrated Analogues
In addition to conjugation reactions, this compound is related to a broader family of nitrated and nitrosylated compounds. Research has identified the formation of N-(2-hydroxy-5-nitrosophenyl)acetamide and N-(2-hydroxy-3-nitrophenyl)acetamide from the degradation of 2-acetamidophenol by microorganisms such as Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764. nih.govmdpi.com These findings suggest an alternative metabolic pathway to the formation of phenoxazinone-derived products. nih.govmdpi.com The identification of these nitrosylated and nitrated analogs was confirmed through advanced analytical techniques, including LC/HRMS, MS/MS, and NMR spectroscopy. nih.govmdpi.com
An in-depth examination of the chemical transformations involving this compound reveals a variety of synthetic pathways and derivative products. These transformations include the formation of related nitroso and nitro isomers, the generation of oligomeric structures, and the synthesis of structural analogues, including chlorinated derivatives.
1 N-(2-Hydroxy-5-nitrosophenyl)acetamide
N-(2-Hydroxy-5-nitrosophenyl)acetamide has been identified as a novel transformation product arising from the microbial degradation of 2-acetamidophenol, a precursor to this compound. uzh.chnih.gov Studies involving the incubation of bacteria such as Paenibacillus polymyxa with 2-acetamidophenol led to the formation of this previously undescribed nitrosylated compound. nih.govmdpi.com
The identification of N-(2-Hydroxy-5-nitrosophenyl)acetamide was accomplished through rigorous analytical techniques. High-resolution mass spectrometry (LC/HRMS) provided the atomic composition of C₈H₈N₂O₃. mdpi.com Further structural elucidation for this new compound was achieved using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. uzh.chmdpi.com This microbial transformation pathway highlights an alternative route to the more commonly observed nitrated derivatives. nih.gov
Table 1: Analytical Data for N-(2-Hydroxy-5-nitrosophenyl)acetamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈N₂O₃ | mdpi.com |
| [M–H]⁻ (m/z) | 179.04637 | mdpi.com |
| [M+H]⁺ (m/z) | 181.06028 | mdpi.com |
| Identification Method | LC/HRMS, MS/MS, 1D & 2D-NMR | uzh.chmdpi.com |
2 N-(2-Hydroxy-3-nitrophenyl)acetamide
Alongside the 5-nitro isomer, N-(2-Hydroxy-3-nitrophenyl)acetamide is another key nitrated derivative observed in microbial transformation studies. uzh.chnih.gov Incubation of microorganisms like Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 with 2-acetamidophenol yielded N-(2-hydroxy-3-nitrophenyl)acetamide. nih.govmdpi.com
A laboratory synthesis for N-(2-hydroxy-3-nitrophenyl)acetamide has also been described. The process involves the nitration of 2-acetamidophenol using nitric acid in an aqueous acetic acid solution at low temperatures. mdpi.com The procedure begins by cooling a suspension of 2-acetamidophenol in a water/acetic acid mixture to 0°C. mdpi.com Nitric acid (65%) is then added dropwise, causing the mixture to turn dark red. mdpi.com After stirring, water is added, and the product is isolated via filtration and elution with dichloromethane. mdpi.com
Table 2: Synthesis Details for N-(2-Hydroxy-3-nitrophenyl)acetamide
| Parameter | Details | Source |
|---|---|---|
| Starting Material | 2-Acetamidophenol | mdpi.com |
| Reagents | 65% Nitric Acid (HNO₃), Water (H₂O), Acetic Acid (AcOH) | mdpi.com |
| Reaction Temperature | 0°C | mdpi.com |
| Purification | Silica plug filtration, elution with Dichloromethane (CH₂Cl₂) | mdpi.com |
4 Oligomerization and Dimer/Trimer Transformation Products
Research has shown that in addition to nitrosylation and nitration, 2-acetamidophenol can undergo oligomerization to form dimers and trimers. uzh.chnih.gov This represents an alternative transformation pathway to the formation of phenoxazinone-type structures from aminophenol precursors. uzh.chmdpi.com The formation of these oligomers was observed in culture media of Aminobacter aminovorans and Paenibacillus polymyxa supplemented with 2-acetamidophenol. nih.gov While oligomers of 4-acetamidophenol are known, the description of oligomers derived from 2-acetamidophenol is a more recent finding. nih.gov This process of linking monomers into larger chains is a recognized method in nature for reducing the concentration of bioactive molecules. nih.gov
5 Structural Analogues and Chlorinated Derivatives (e.g., 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide)
The core structure of this compound can be modified to create a range of structural analogues with different properties. A notable example is the chlorinated derivative, 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide.
2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide is a derivative where a chlorine atom is substituted on the acetyl group. This compound is available from commercial suppliers for research purposes. sigmaaldrich.combiosynth.com
Table 3: Properties of 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide
| Property | Value | Source |
|---|---|---|
| CAS Number | 35588-39-7 | biosynth.com |
| Molecular Formula | C₈H₇ClN₂O₄ | biosynth.com |
| Molecular Weight | 230.61 g/mol | biosynth.com |
Other structural analogues are synthesized for various research applications, such as anion detection. For instance, N-phenyl acetamide derivatives can be synthesized by reacting a substituted aniline (B41778) with an appropriate acyl chloride. mdpi.com The synthesis of N-(2-chloro-5-nitrophenyl)-2-phenylacetamide, for example, involves the reaction of 2-chloro-5-nitroaniline (B146338) with phenylacetyl chloride. This highlights the versatility of the acetamide structure in creating a library of compounds with tailored functionalities.
Advanced Spectroscopic Characterization and Structural Analysis of N 2 Hydroxy 5 Nitrophenyl Acetamide and Analogues
Mass Spectrometry Techniques
Mass spectrometry serves as a cornerstone for the precise identification and structural analysis of N-(2-Hydroxy-5-nitrophenyl)acetamide. High-resolution techniques and tandem mass spectrometry, in particular, offer unparalleled accuracy in molecular weight determination and fragmentation analysis.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC/HRMS) for Compound Identification
Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC/HRMS) is a powerful tool for the unambiguous identification of this compound in complex matrices. This technique combines the separation capabilities of liquid chromatography with the precise mass measurement of high-resolution mass spectrometry.
The identification of this compound has been confirmed in studies through the application of LC/HRMS. sigmaaldrich.com The high-resolution nature of the analysis allows for the determination of the elemental composition of the molecule with a high degree of confidence, distinguishing it from other compounds with similar nominal masses. The predicted monoisotopic mass of this compound is 196.0484 Da. uni.lu
The table below outlines the predicted m/z values for various adducts of this compound, which are crucial for its identification in different ionization modes during LC/HRMS analysis. uni.lu
Table 1: Predicted m/z Values for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 197.05568 |
| [M+Na]⁺ | 219.03762 |
| [M-H]⁻ | 195.04112 |
| [M+NH₄]⁺ | 214.08222 |
| [M+K]⁺ | 235.01156 |
| [M+H-H₂O]⁺ | 179.04566 |
| [M+HCOO]⁻ | 241.04660 |
Data sourced from PubChem. uni.lu
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental fragmentation data for this compound is not widely published, its identification has been supported by MS/MS analysis in research settings. sigmaaldrich.com The fragmentation pattern is instrumental in confirming the connectivity of the atoms within the molecule. For instance, in the analysis of related compounds like N-(4-hydroxyphenyl) acetamide (B32628) complexes, fragmentation analysis reveals characteristic losses, such as the separation of a molecule of the acetamide derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like this compound in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
One-Dimensional and Two-Dimensional NMR for Structural Elucidation
For this compound, one would expect to see distinct signals for the methyl group of the acetamide function, as well as a specific pattern for the three protons on the aromatic ring. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and their directly attached carbon atoms, respectively. For instance, COSY spectra would reveal the coupling between adjacent aromatic protons, while HSQC would correlate each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. The analysis of N-(2-hydroxy-5-nitrosophenyl)acetamide, a close analogue, has been accomplished using both 1D and 2D-NMR techniques for its structural confirmation. sigmaaldrich.com
Isomeric Differentiation by NMR Spectroscopy
NMR spectroscopy is particularly powerful in distinguishing between isomers, which possess the same molecular formula but different structural arrangements. For nitrophenyl acetamide derivatives, the substitution pattern on the aromatic ring significantly influences the chemical shifts and coupling constants of the aromatic protons.
The differentiation of regioisomers of hydroxyacetanilide has been demonstrated using benchtop NMR spectroscopy. matrix-fine-chemicals.com The aromatic regions of the ¹H and ¹³C NMR spectra show distinct patterns for ortho-, meta-, and para-isomers due to the different electronic environments of the protons and carbons. matrix-fine-chemicals.com Similar principles apply to the isomers of this compound. For example, the position of the nitro group relative to the hydroxyl and acetamido groups would lead to unique chemical shifts and splitting patterns for the aromatic protons, allowing for their unambiguous differentiation.
Vibrational Spectroscopy (FT-IR, FT-Raman, SERS)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.
The FT-IR and FT-Raman spectra of this compound are expected to show characteristic absorption and scattering bands corresponding to its functional groups. While specific spectra for this compound are not widely published, data from related nitrophenol isomers can be used for interpretation.
For example, studies on nitrophenol isomers have identified characteristic Raman peaks that can be used for their identification. researchgate.net The asymmetric and symmetric stretching vibrations of the nitro group, as well as the C-H deformation modes, give rise to distinct peaks. researchgate.net Similarly, in an FT-IR spectrum of this compound, one would expect to see characteristic bands for the O-H stretch of the phenolic group, the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band), in addition to the vibrations of the nitro group and the aromatic ring. The analysis of N-(2-methyl-5-nitro-phenyl)benzamide has utilized FT-IR to identify the nitro and amide functional groups.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(4-hydroxyphenyl) acetamide |
| N-phenyl-2-(phenylsulfanyl)acetamide |
| N-(2-hydroxy-5-nitrosophenyl)acetamide |
| hydroxyacetanilide |
| nitrophenol |
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction analysis has been employed to determine the solid-state structures of this compound analogues. These studies reveal detailed information about the molecular geometry.
For example, the crystal structure of N-(4-hydroxy-2-nitrophenyl)acetamide has been determined, showing it to be more planar than its 3-nitro isomer. nih.goviucr.org In another analogue, N-(4-methoxy-2-nitrophenyl)acetamide, the molecule is significantly non-planar. iucr.org The degree of planarity is described by the torsion angles of the substituents relative to the central phenyl ring. iucr.org In this case, the acetamido group is twisted considerably out of the phenyl plane. iucr.org The crystal system and space group are also determined, for instance, N-(4-hydroxy-2-nitrophenyl)acetamide crystallizes in the monoclinic system with the space group C2/c. iucr.org
Table 2: Crystallographic Data for Analogues of this compound
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| N-[(2-Hydroxy-5-methoxyphenyl)(3-nitrophenyl)methyl]acetamide | Monoclinic | - | 15.3351 | 8.1327 | 14.5308 | 117.387 | nih.gov |
| 2-Hydroxy-5-nitrobenzamide | Monoclinic | - | 5.1803 | 11.1037 | 13.7214 | 100.642 | nih.gov |
| N-(4-hydroxy-2-nitrophenyl)acetamide | Monoclinic | C2/c | 9.6643 | 18.5534 | 9.3072 | - | iucr.org |
Note: Hyphen (-) indicates data not specified in the source.
The crystal structures of this compound analogues are stabilized by a variety of intermolecular interactions, with hydrogen bonding playing a predominant role. These interactions include conventional O—H···O and N—H···O hydrogen bonds, as well as weaker C—H···O hydrogen bonds. nih.govnih.gov
In the crystal structure of N-[(2-Hydroxy-5-methoxyphenyl)(3-nitrophenyl)methyl]acetamide, a combination of N—H···O, C—H···O, and O—H···O hydrogen bonds dictates the molecular aggregation. nih.gov The crystal structure of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide is strongly supported by N–H∙∙∙O and C–H∙∙∙O hydrogen bonds. mdpi.comresearchgate.net
In addition to hydrogen bonds, π···π interactions can also contribute to the stability of the crystal lattice, although in some nitro-substituted acetanilides, significant π–π stacking is absent. nih.gov Instead, a herringbone-like packing may be observed. nih.gov
Table 3: Hydrogen Bond Geometries in an Analogue Crystal Structure
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O1—H1···O2 | 0.82 | 1.79 | 2.5196 | 148 |
This table presents data for the analogue 2-Hydroxy-5-nitrobenzamide. researchgate.net
The interplay of various intermolecular interactions leads to the formation of intricate supramolecular architectures in the solid state. These can range from simple dimers to one-dimensional (1D) chains, two-dimensional (2D) sheets, and even three-dimensional (3D) networks.
In the crystal of N-(4-hydroxy-2-nitrophenyl)acetamide, intermolecular O-H···O hydrogen bonds link molecules into chains. nih.gov Similarly, in N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the N—H group hydrogen bonds to the carbonyl oxygen of an adjacent molecule, forming N—H⋯O=C chains. nih.gov In the case of 2-hydroxy-5-nitrobenzamide, inversion dimers are formed through pairs of N—H···O hydrogen bonds, and these dimers are further linked into polymeric sheets. nih.govresearchgate.net The crystal packing of an analogue, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, shows a one-dimensional array along the b-axis. mdpi.com
The formation of specific ring motifs, described using graph-set notation (e.g., R²₂(10)), is a common feature in the crystal packing of these compounds. nih.govnih.gov These motifs arise from the specific patterns of hydrogen bonding.
Conformational Analysis of Related Structures
The three-dimensional arrangement of substituents on the phenyl ring of this compound and its analogues is a critical determinant of their chemical and physical properties. The conformational preferences of these molecules, particularly the planarity of the acetamido and nitro groups with respect to the aromatic ring, are governed by a delicate interplay of steric and electronic effects, including the potential for intramolecular hydrogen bonding. X-ray crystallography and computational studies on a series of related structures have provided significant insights into these conformational intricacies.
In analogues of this compound, the degree to which the acetamido and nitro groups are coplanar with the central phenyl ring varies considerably depending on the substitution pattern. For instance, in N-(4-Hydroxy-2-nitrophenyl)acetamide, the molecule is considerably more planar compared to some of its isomers. researchgate.netnih.gov This planarity is likely influenced by the formation of an intramolecular hydrogen bond between the N-H of the acetamido group and an oxygen atom of the adjacent nitro group. researchgate.net This interaction helps to hold the substituents in a more rigid, coplanar arrangement.
The substitution of the hydroxyl group with a methoxy (B1213986) group, as seen in N-(4-Methoxy-2-nitrophenyl)acetamide, leads to a significant deviation from planarity. nih.goviucr.org In this molecule, the acetamido group is twisted considerably out of the plane of the phenyl ring. nih.goviucr.org This is attributed to the steric bulk of the methoxy group, which prevents the molecule from adopting a fully planar conformation.
A detailed look at the crystal structure of N-[(2-Hydroxy-5-methoxyphenyl)(3-nitrophenyl)methyl]acetamide reveals specific dihedral angles that define its conformation. nih.gov The dihedral angle between the acetamide residue and the two benzene (B151609) rings are 70.0 (1)° and 37.4 (2)°, respectively, indicating a significant twist. nih.gov Furthermore, the nitro group itself is slightly twisted out of the plane of its benzene ring. nih.gov
The planarity of the nitro group is also a recurring theme in related structures. In 2-Amino-5-nitrophenyl 2-chlorophenyl ketone, the nitro group is slightly twisted from the plane of the 2-amino-benzyl group. nih.gov This deviation from planarity of the nitro group is a common feature in many substituted nitroanilines.
| Compound Name | Key Conformational Feature | Reference |
| N-(4-Hydroxy-2-nitrophenyl)acetamide | Considerably planar, with an intramolecular N-H···O hydrogen bond to the nitro group. The torsion angles to the nitro group and the acetamido group are -0.79 (19)° and 3.1 (2)°, respectively. | researchgate.netnih.gov |
| N-(4-Methoxy-2-nitrophenyl)acetamide | Significantly non-planar. The methoxy group is nearly coplanar (torsion angle of 6.1 (5)°), while the nitro group (torsion angle of -12.8 (5)°) and acetamido group (torsion angle of 25.4 (5)°) are considerably twisted out of the phenyl ring plane. | nih.goviucr.org |
| N-[(2-Hydroxy-5-methoxyphenyl)(3-nitrophenyl)methyl]acetamide | The dihedral angle between the acetamide residue and the benzene rings are 70.0 (1)° and 37.4 (2)°. The nitro group is slightly twisted out of the plane of the benzene ring. | nih.gov |
| 2-Amino-5-nitrophenyl 2-chlorophenyl ketone | The nitro group is slightly twisted away from the plane of the 2-amino-benzyl group. | nih.gov |
Table 1: Conformational Features of Related Structures
| Compound Name | Dihedral/Torsion Angle | Value (°) | Reference |
| N-(4-Hydroxy-2-nitrophenyl)acetamide | Torsion angle to the nitro group | -0.79 (19) | nih.gov |
| Torsion angle to the acetamido group | 3.1 (2) | nih.gov | |
| N-(4-Methoxy-2-nitrophenyl)acetamide | C9—O2—C4–C3 torsion angle (methoxy group) | 6.1 (5) | nih.gov |
| O3—N2—C2—C1 torsion angle (nitro group) | -12.8 (5) | nih.gov | |
| C7—N1—C1—C6 torsion angle (acetamido group) | 25.4 (5) | nih.gov | |
| N-[(2-Hydroxy-5-methoxyphenyl)(3-nitrophenyl)methyl]acetamide | Dihedral angle between acetamide and C2-C7 benzene ring | 70.0 (1) | nih.gov |
| Dihedral angle between acetamide and C9-C14 benzene ring | 37.4 (2) | nih.gov | |
| O4—N2—C13—C14 torsion angle (nitro group) | -8.6 (3) | nih.gov | |
| O3—N2—C13—C14 torsion angle (nitro group) | 171.0 (2) | nih.gov |
Table 2: Selected Dihedral and Torsion Angles in Related Structures
Biological Activities and Molecular Mechanisms of Action of N 2 Hydroxy 5 Nitrophenyl Acetamide
Phytotoxicological Effects and Plant Interactions
N-(2-Hydroxy-5-nitrophenyl)acetamide demonstrates notable bioactivity in plants, influencing gene expression and causing observable physical changes in a manner dependent on its concentration. This compound emerges from the breakdown of naturally occurring plant defense compounds, positioning it as a relevant factor in plant-environment interactions.
Exposure of the model plant Arabidopsis thaliana to this compound at a concentration of 1 mM induces significant changes in the expression levels of several genes. nih.gov Among the most affected is the pathogen-inducible terpene synthase gene TPS04, which shows marked upregulation. nih.govuzh.ch Terpene synthases are crucial enzymes in plant defense, producing a wide array of volatile and non-volatile compounds that can repel herbivores, attract predators of herbivores, and exhibit antimicrobial properties. The specific upregulation of TPS04 suggests that the plant perceives this compound as a stress or defense signal, triggering a molecular response associated with pathogen defense. nih.gov The bioactivity of the compound, however, can be rapidly neutralized in the plant through glucosylation, a common detoxification process. nih.govuzh.ch
Table 1: Effect of this compound on Gene Expression in Arabidopsis thaliana
| Compound | Concentration | Affected Gene | Expression Change | Implied Function |
| This compound | 1 mM | TPS04 (terpene synthase) | Upregulated | Pathogen defense response |
The visible effects of this compound on plants are directly correlated with its concentration. In experiments with Arabidopsis thaliana, concentrations up to 1 mM did not produce noticeable adverse effects, even after 48 hours of incubation. However, exposure to higher concentrations of 2 mM and above resulted in the wilting of young leaves. nih.gov This dose-dependent response indicates a threshold for the plant's ability to tolerate or detoxify the compound, beyond which phytotoxic effects become apparent.
Table 2: Phenotypic Response of Arabidopsis thaliana to this compound
| Concentration | Observed Phenotype | Duration of Exposure |
| Up to 1 mM | No comparable effects to other nitrated compounds | 48 hours |
| 2 mM and higher | Wilting of young leaves | Not specified |
This compound is not a primary plant metabolite but rather a transformation product derived from the microbial degradation of benzoxazinones (BOAs). uzh.ch Benzoxazinones are a class of secondary metabolites found in various grasses, including important crops like maize, wheat, and rye, where they function as natural pesticides (allelochemicals) against herbivores and pathogens. When these compounds are released into the soil, microbes can metabolize them, leading to the formation of this compound. uzh.ch Therefore, its presence in the plant environment is contextually linked to the degradation of plant defense compounds. nih.gov
Microbial Interactions and Degradation Pathways
Microorganisms are central to both the formation and subsequent breakdown of this compound. The compound's biological activity is often unlocked through microbial metabolic processes that generate several reactive intermediates.
The bioactivity of nitroaromatic compounds like this compound is frequently initiated by microbial reductive processes. nih.gov This metabolization, particularly under anaerobic conditions, proceeds through a stepwise reduction of the nitro group. The pathway involves the formation of highly reactive nitroso- and hydroxylamine (B1172632) intermediates, which are considered important bioactive molecules themselves. nih.gov This reductive pathway is a key mechanism by which soil microbes can alter the chemical nature and toxicity of the compound.
Role of Specific Enzymes in Fungal Detoxification
Fungi possess sophisticated enzymatic systems to neutralize potentially toxic compounds. While enzymes such as the metallo-β-lactamase FDB1 and the arylamine N-acetyltransferase FDB2 are known to be involved in the detoxification of plant defense compounds like benzoxazinoids, the primary detoxification mechanisms observed for this compound involve conjugation reactions rather than degradation by these specific enzymes. nih.gov
Studies have shown that various microorganisms, when exposed to this compound, efficiently convert it into less bioactive forms. mdpi.comnih.gov The most prominent detoxification pathway is glucosylation, where a glucose molecule is attached to the compound. mdpi.comnih.gov This addition of a sugar moiety increases the compound's water solubility and facilitates its sequestration, effectively annihilating its bioactivity. mdpi.comnih.gov Another observed enzymatic detoxification strategy is sulfation, leading to the formation of sulfate (B86663) esters. mdpi.comnih.gov These conjugation reactions represent efficient methods for fungi and other microorganisms to rapidly neutralize the potential toxicity of this compound. mdpi.com
Species-Specific Degradation Mechanisms
Different microbial species exhibit distinct strategies for the degradation and detoxification of this compound. These species-specific pathways highlight the diverse metabolic capabilities within the microbial kingdom.
For instance, incubation of this compound with the yeast Papiliotrema baii and the bacterium Pseudomonas laurentiana leads to the formation of its glucoside derivative as the main detoxification product. mdpi.comnih.gov The bacterium Pantoea ananatis also produces this glucoside, but further modifies it to create a corresponding glucoside succinic acid ester. mdpi.comnih.gov In contrast, a different detoxification route is taken by the fungus Actinomucor elegans, which synthesizes 2-acetamido-4-nitrophenyl sulfate when exposed to the compound. mdpi.comnih.gov
These findings demonstrate that the metabolic fate of this compound is dependent on the specific enzymatic machinery of the organism it encounters.
Fungicidal Properties of this compound Derivatives
Structure-Activity Relationship (SAR) of Substituents on Fungicidal Efficacy
The fungicidal efficacy of this compound and its analogs is significantly influenced by the nature of the substituent on the amino group, demonstrating a clear structure-activity relationship (SAR). nih.gov Research comparing the parent compound, 2-amino-4-nitrophenol, with its N-acyl derivatives reveals that modification of the amino group is key to modulating its antifungal activity spectrum. nih.gov
The introduction of an acetyl group to form this compound results in a marked increase in the inhibitory effect against the phytopathogenic fungi Sclerotinia sclerotiorum and Venturia inaequalis. nih.gov Conversely, replacing the amino hydrogen with a formyl group, to create N-(2-hydroxy-5-nitrophenyl)formamide, leads to enhanced fungicidal activity against Rhizoctonia solani and Bipolaris sorokiniana. nih.gov This indicates that the N-acyl substituent directly influences the compound's interaction with its molecular target in different fungal species.
Table 1: Structure-Activity Relationship of N-Acyl Substituents
| Base Structure | N-Acyl Substituent | Resulting Compound | Enhanced Activity Against |
|---|---|---|---|
| 2-Amino-4-nitrophenol | Acetyl Group | This compound | Sclerotinia sclerotiorum, Venturia inaequalis nih.gov |
| 2-Amino-4-nitrophenol | Formyl Group | N-(2-hydroxy-5-nitrophenyl)formamide | Rhizoctonia solani, Bipolaris sorokiniana nih.gov |
Efficacy against Specific Phytopathogen Fungi
This compound has been tested for its toxicity against several important phytopathogenic fungi. nih.gov Its efficacy varies depending on the target species, which aligns with the structure-activity relationship findings.
The compound demonstrates a notable inhibitory effect against Sclerotinia sclerotiorum, the causative agent of white mold, and Venturia inaequalis, which causes apple scab. nih.gov The fungicidal activity against these two pathogens is greater than that of its N-formyl counterpart. However, it is less effective than the N-formyl derivative against Rhizoctonia solani, a pathogen causing root rot, and Bipolaris sorokiniana, which leads to various cereal diseases. nih.gov
Table 2: Fungicidal Efficacy Profile
| Fungal Species | Pathogen Type | Efficacy of this compound |
|---|---|---|
| Sclerotinia sclerotiorum | Ascomycete | Increased inhibitory effect observed. nih.gov |
| Venturia inaequalis | Ascomycete | Increased inhibitory effect observed. nih.gov |
| Rhizoctonia solani | Basidiomycete | Less effective compared to N-formyl derivative. nih.gov |
| Bipolaris sorokiniana | Ascomycete | Less effective compared to N-formyl derivative. nih.gov |
Computational Chemistry and Molecular Modeling of N 2 Hydroxy 5 Nitrophenyl Acetamide and Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and versatile quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For N-(2-Hydroxy-5-nitrophenyl)acetamide, DFT calculations are pivotal in predicting a wide array of properties, from vibrational spectra to nonlinear optical behavior.
Prediction of Vibrational Spectra and Assignments
Theoretical vibrational analysis using DFT is a crucial tool for the interpretation and assignment of experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions. For aromatic nitro compounds and acetamides, characteristic vibrational modes are well-documented.
In a study of a similar compound, 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, DFT calculations were employed to assign the vibrational wavenumbers. nih.gov The nitro group (NO₂) typically exhibits strong symmetric and asymmetric stretching vibrations. The asymmetric stretching mode is generally observed in the 1580–1490 cm⁻¹ region, while the symmetric stretching appears in the 1380–1320 cm⁻¹ range. nih.gov The C=O stretching of the acetamide (B32628) group is expected as a strong band around 1700-1650 cm⁻¹. nih.gov The phenolic O-H stretching vibration is anticipated as a broad band in the 3400-3200 cm⁻¹ region, often influenced by intra- and intermolecular hydrogen bonding. The N-H stretching of the amide group is also found in this region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. nih.gov
Table 1: Predicted Vibrational Frequencies for this compound Based on Analogous Compounds (Note: These are representative values based on similar compounds and not experimentally verified data for this compound)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch | ~3300 |
| N-H Stretch | ~3250 |
| Aromatic C-H Stretch | 3100-3000 |
| C=O Stretch | ~1660 |
| NO₂ Asymmetric Stretch | ~1550 |
| NO₂ Symmetric Stretch | ~1340 |
| C-N Stretch | ~1280 |
Geometrical Parameter Optimization and Conformational Analysis
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions. Bond lengths, bond angles, and dihedral angles are key parameters obtained from this process.
For this compound, the geometry is influenced by the steric and electronic effects of the hydroxyl, nitro, and acetamide substituents on the phenyl ring. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the amide oxygen, or between the amide N-H and the nitro group, can significantly affect the planarity and conformation of the molecule.
In the crystal structure of an analogous compound, N-[(2-Hydroxy-5-methoxyphenyl)(3-nitrophenyl)methyl]acetamide, the dihedral angle between the two aromatic rings was found to be 73.7(2)°. For N,N-Bis(4-nitrophenyl)acetamide, the dihedral angles between the amide group and the two benzene (B151609) rings are 39.66 (6)° and 63.04 (7)°. For this compound, DFT calculations would likely predict a non-planar structure due to steric hindrance between the ortho-hydroxyl group and the acetamide group. The nitro group's orientation relative to the phenyl ring is also a critical conformational parameter.
Table 2: Representative Optimized Geometrical Parameters for a Nitrophenylacetamide Analogue (Note: These values are illustrative and based on related structures.)
| Parameter | Value |
|---|---|
| C-C (aromatic) bond length | 1.38 - 1.40 Å |
| C-N (amide) bond length | ~1.36 Å |
| C=O (amide) bond length | ~1.24 Å |
| C-N (nitro) bond length | ~1.48 Å |
| N-O (nitro) bond length | ~1.23 Å |
| C-O (hydroxyl) bond length | ~1.36 Å |
| Dihedral Angle (Phenyl-NO₂) | 5-15° |
Electronic Structure Analysis
The electronic properties of a molecule are fundamental to its reactivity and interactions. DFT is used to analyze the electronic structure through various descriptors, including Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP) surface.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. For this compound, the presence of the electron-withdrawing nitro group and the electron-donating hydroxyl and amide groups will significantly influence the energies and distributions of the HOMO and LUMO. The HOMO is expected to be localized on the phenyl ring and the hydroxyl and amino groups, while the LUMO is likely to be concentrated on the nitro group and the phenyl ring.
Molecular Electrostatic Potential (MEP) Surface: The MEP is a visual representation of the charge distribution around a molecule and is used to predict sites for electrophilic and nucleophilic attack. Red regions on the MEP surface indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential (electron-poor areas), which are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro, carbonyl, and hydroxyl groups, making them sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms of the hydroxyl and amide groups.
Nonlinear Optical (NLO) Properties Assessment
Nonlinear optical (NLO) materials are of great interest for their applications in optoelectronics and photonics. DFT calculations can predict the NLO properties of molecules, with the first hyperpolarizability (β) being a key parameter for second-order NLO response. Molecules with large β values often possess a significant intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system.
In this compound, the hydroxyl and amide groups act as electron donors, while the nitro group is a strong electron acceptor. The phenyl ring serves as the π-conjugated bridge. This donor-π-acceptor architecture suggests that the molecule could exhibit NLO properties. DFT calculations of the first hyperpolarizability would quantify this potential. Studies on similar nitro-substituted aromatic compounds have shown that they can possess significant NLO responses.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a system, including conformational changes, solvent effects, and intermolecular interactions.
For this compound, MD simulations could be used to explore its conformational landscape in different solvent environments. This would reveal the flexibility of the molecule and the stability of different conformers, particularly concerning the rotation around the C-N amide bond and the orientation of the substituent groups. Furthermore, MD simulations can elucidate the hydrogen bonding network between the molecule and solvent molecules, which is crucial for understanding its solubility and transport properties. A study on N-(2-hydroxy-4-methylphenyl)acetamide investigated its molecular dynamics in solution using NMR spectroscopy, revealing the formation of inter- and intramolecular hydrogen bonds.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict their activity.
In a hypothetical QSAR study involving this compound and its analogues, descriptors could include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric parameters (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). These descriptors would be correlated with a measured biological activity (e.g., enzyme inhibition, antimicrobial activity) to develop a predictive model. Such a model could then be used to design new, more potent analogues.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide |
| N-[(2-Hydroxy-5-methoxyphenyl)(3-nitrophenyl)methyl]acetamide |
| N,N-Bis(4-nitrophenyl)acetamide |
| N-(2-hydroxy-4-methylphenyl)acetamide |
| N-hydroxy-2-[(phenylsulfonyl)amino]acetamide |
Advanced Intermolecular Interaction Analysis
The intricate network of intermolecular interactions governing the supramolecular assembly of this compound and its analogues can be comprehensively elucidated through advanced computational chemistry techniques. Methodologies such as Hirshfeld surface analysis, Natural Bond Orbital (NBO) analysis, and Mulliken population analysis provide profound insights into the nature and quantitative contributions of various non-covalent contacts that dictate the crystal packing and stability of these compounds.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as normalized contact distance (dnorm) onto the molecular surface, regions of significant intermolecular contacts are highlighted. For nitrophenylacetamide derivatives, this analysis typically reveals a rich tapestry of hydrogen bonds and other weak interactions.
In analogous compounds like 2-chloro-N-(4-nitrophenyl)acetamide, the Hirshfeld surface analysis demonstrates the prevalence of N-H···O hydrogen bonds and N=O···ring interactions which form a layered structure in the crystal. The dnorm surface for such compounds often shows distinct red spots, indicating close intermolecular contacts where the distances are shorter than the van der Waals radii, primarily corresponding to these strong hydrogen bonds.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the intermolecular contacts. For a typical nitrophenylacetamide analogue, the contributions of various interactions can be summarized as follows:
| Intermolecular Contact | Contribution (%) |
| H···H | ~30-55% |
| O···H/H···O | ~15-30% |
| C···H/H···C | ~10-25% |
| N···H/H···N | ~5-15% |
| Other (e.g., C···C, C···N) | <5% |
This interactive table is based on reported data for analogous nitrophenylacetamide structures and represents expected values for this compound.
The high percentage of H···H contacts is characteristic of organic molecules, while the significant contributions from O···H and N···H contacts underscore the importance of hydrogen bonding in the crystal packing. The presence of π-stacking interactions, indicated by C···C contacts, can also be identified in the shape-indexed Hirshfeld surfaces and fingerprint plots.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and donor-acceptor interactions within and between molecules. This method quantifies the stabilization energy (E(2)) associated with these interactions, offering a deeper understanding of the nature of hydrogen bonds and other non-covalent forces.
For molecules containing hydroxyl, nitro, and acetamide groups, NBO analysis is expected to reveal significant hyperconjugative interactions. For instance, in analogues, strong intermolecular N-H···O hydrogen bonds are characterized by a significant charge transfer from the lone pair of the oxygen atom (nO) to the antibonding orbital of the N-H bond (σ*N-H). Similarly, O-H···O interactions would show charge transfer from an oxygen lone pair to an O-H antibonding orbital.
A hypothetical NBO analysis for a significant intermolecular interaction in this compound could yield the following stabilization energies:
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| n(Ocarbonyl) | σ(N-Hamide) | > 10 | Intermolecular Hydrogen Bond |
| n(Ohydroxyl) | σ(N-Onitro) | ~ 2-5 | Intermolecular Interaction |
| n(Onitro) | σ(C-Hphenyl) | ~ 1-3 | Weak Hydrogen Bond |
| π(C=Cphenyl) | π(C=Cphenyl) | ~ 0.5-2 | π-π Stacking |
This interactive table presents expected stabilization energies based on computational studies of functionally similar molecules.
These stabilization energies quantify the strength of the interactions, confirming the dominant role of classical hydrogen bonds in the molecular assembly, complemented by weaker C-H···O and π-π interactions.
Mulliken Charges
Mulliken population analysis is a method for calculating the partial atomic charges in a molecule, providing insight into the electrostatic potential and reactivity. The distribution of Mulliken charges in this compound would be heavily influenced by the presence of electronegative oxygen and nitrogen atoms.
The oxygen atoms of the nitro, hydroxyl, and carbonyl groups are expected to carry significant negative charges, making them potent hydrogen bond acceptors. Conversely, the hydrogen atoms of the hydroxyl and amide groups will exhibit positive charges, acting as hydrogen bond donors. The nitrogen atom of the nitro group is also expected to have a positive charge due to the strong electron-withdrawing nature of the attached oxygen atoms.
A representative distribution of Mulliken charges on key atoms of this compound, as inferred from analogues, is presented below:
| Atom | Expected Mulliken Charge (a.u.) |
| O (carbonyl) | -0.5 to -0.7 |
| O (hydroxyl) | -0.6 to -0.8 |
| O (nitro) | -0.4 to -0.6 |
| N (amide) | -0.2 to -0.4 |
| N (nitro) | +0.5 to +0.7 |
| H (hydroxyl) | +0.3 to +0.5 |
| H (amide) | +0.2 to +0.4 |
| C (phenyl ring) | Variable (-0.2 to +0.3) |
This interactive table provides an estimated range of Mulliken charges based on theoretical calculations of similar aromatic nitro compounds.
The charge distribution highlights the polar nature of the molecule and corroborates the findings from Hirshfeld and NBO analyses, indicating the specific sites prone to engaging in strong electrostatic and hydrogen bonding interactions. This detailed understanding of the electronic landscape is crucial for predicting the molecule's behavior in various chemical environments.
Advanced Analytical Methodologies for N 2 Hydroxy 5 Nitrophenyl Acetamide
High-Performance Liquid Chromatography (HPLC) Method Development
Method development in HPLC for N-(2-Hydroxy-5-nitrophenyl)acetamide focuses on optimizing selectivity and efficiency to ensure accurate separation from potential starting materials, intermediates, and degradation products. Reverse-phase HPLC is the most common approach for a molecule of this polarity.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the analysis of this compound. While specific validated methods for this exact compound are not extensively detailed in publicly available literature, robust methods have been developed for structurally analogous compounds, providing a strong foundation for method development. nih.govresearchgate.net A typical starting point involves a C18 stationary phase, which separates compounds based on their hydrophobicity.
An exemplary method for a similar compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, utilizes a C18 column with an isocratic mobile phase. nih.govresearchgate.net This mobile phase consists of a mixture of acetonitrile and water (e.g., 70:30 v/v) with a small percentage of an acidifier like formic acid. nih.gov
Optimization of such a method involves several key parameters:
Mobile Phase Composition : The ratio of the organic solvent (typically acetonitrile or methanol) to the aqueous phase is a critical factor influencing retention time. chromatographyonline.com Increasing the percentage of the organic modifier reduces the retention time of the analyte. The choice between acetonitrile and methanol can also alter selectivity, as their chemical properties and interactions with the stationary phase differ. phenomenex.com
pH of the Mobile Phase : The pH of the aqueous portion of the mobile phase is crucial, especially for ionizable compounds. For this compound, which contains a phenolic hydroxyl group, controlling the pH ensures a consistent and reproducible ionization state, leading to sharp, symmetrical peaks. chromatographyonline.com Using an acidic modifier like formic or phosphoric acid keeps the phenolic group protonated, enhancing retention on the nonpolar stationary phase. sielc.com
Column Chemistry and Dimensions : While C18 is the workhorse of reverse-phase chromatography, other stationary phases like C8 or Phenyl-Hexyl can offer different selectivities. Column length, internal diameter, and particle size also affect efficiency, resolution, and analysis time.
A summary of typical starting conditions for method development is presented below.
| Parameter | Condition | Rationale & Optimization Notes |
| Stationary Phase | C18, 5 µm particle size, 4.6 x 250 mm | Provides good hydrophobic retention and high efficiency for compounds of this type. nih.gov Column dimensions can be scaled down for faster analysis. |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid | Acetonitrile is a common organic modifier. mdpi.com The ratio is adjusted to achieve an optimal retention factor (k') between 2 and 10. Formic acid controls pH and ensures MS compatibility. nih.gov |
| Elution Mode | Isocratic | Simple and robust for quality control applications where analytes elute within a reasonable time frame. nih.gov Gradient elution may be required for complex mixtures with a wide polarity range. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing a balance between analysis time and system pressure. nih.gov |
| Detection | UV Absorbance at 320 nm | Selected based on the UV absorbance maxima of the chromophores (nitrophenyl group) in the molecule. nih.govresearchgate.net |
| Column Temperature | Ambient to 40 °C | Elevated temperatures can improve peak shape and reduce viscosity but must be used with caution to prevent analyte degradation. mdpi.com |
For unequivocal identification and structural elucidation of the main compound and its impurities, coupling HPLC with a mass spectrometer (LC-MS) is the definitive technique. A critical requirement for LC-MS is the use of a volatile mobile phase to prevent contamination of the ion source. spectrumchemical.com
While buffers like phosphate are effective for pH control in HPLC-UV methods, they are non-volatile and will precipitate in the mass spectrometer, causing significant instrument downtime and signal suppression. sielc.com Therefore, volatile additives such as formic acid, acetic acid, or ammonium formate are used. spectrumchemical.comchromatographyonline.com
Formic acid is particularly common and serves a dual purpose:
pH Control : It maintains an acidic pH to ensure consistent analyte retention and good peak shape in reverse-phase mode. researchgate.net
Enhanced Ionization : In electrospray ionization (ESI) mass spectrometry, operating in positive ion mode, formic acid provides a source of protons (H+). nih.gov This facilitates the formation of protonated molecular ions [M+H]+, which are often stable and provide clear molecular weight information, thereby increasing the sensitivity of the MS detector. researchgate.net The addition of 0.1% formic acid to the mobile phase is a standard practice for developing MS-compatible methods. nih.govresearchgate.net
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, leveraging columns packed with sub-2 µm particles. researchgate.net The underlying principle is based on the van Deemter equation, which shows that smaller particles can achieve higher separation efficiency and maintain it at higher linear velocities (flow rates). researchgate.net
The primary advantages of UPLC over conventional HPLC include:
Increased Resolution : The higher efficiency allows for better separation of closely eluting peaks, which is invaluable for complex impurity profiles. researchgate.net
Higher Speed : Analysis times can be reduced by a factor of up to 10 without sacrificing resolution, significantly increasing sample throughput. mdpi.com
Enhanced Sensitivity : Peaks are taller and narrower, leading to lower detection limits. researchgate.net
An existing HPLC method for this compound or a related compound can be transferred to a UPLC system. sielc.com This typically involves geometric scaling of the method parameters (flow rate, gradient time) to the smaller UPLC column dimensions. Such an application would be highly beneficial for routine quality control testing and for the rapid screening of samples during process development. mdpi.com
Preparative Scale Separations and Impurity Isolation
When an unknown impurity is detected during analytical HPLC analysis, it is often necessary to isolate it in sufficient quantities (milligrams) for structural characterization by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry. This is achieved through preparative scale HPLC.
The process involves scaling up the optimized analytical method. sielc.com While the mobile phase composition and stationary phase chemistry are generally kept the same to preserve selectivity, other parameters are modified to handle the higher sample load.
The table below contrasts the typical parameters for analytical and preparative scale separations.
| Parameter | Analytical HPLC | Preparative HPLC | Purpose of Change |
| Column ID | 2.1 - 4.6 mm | >10 mm (typically 20-50 mm) | Increases the loading capacity to accommodate larger sample amounts. |
| Particle Size | 3 - 5 µm | 5 - 10 µm or larger | Larger particles are more cost-effective and generate less backpressure in large columns. |
| Flow Rate | 0.2 - 1.5 mL/min | 10 - 100 mL/min or higher | Scaled up proportionally with the column cross-sectional area to maintain linear velocity. |
| Injection Volume | 1 - 20 µL | 100 µL - several mL | Allows for the injection of a concentrated sample solution to maximize yield. |
| Detection | UV (non-destructive) | UV (non-destructive) | The UV detector is used to monitor the elution and trigger fraction collection. |
| Outcome | Chromatogram for quantification/identification | Collection of purified fractions of target compounds | The goal shifts from data generation to material isolation. |
This scalable approach allows for the efficient isolation of impurities related to this compound for subsequent regulatory and safety assessments. sielc.com
Future Directions and Emerging Research Avenues for N 2 Hydroxy 5 Nitrophenyl Acetamide
Exploration of Broader Biological Activities and Agrochemical Potential
Initial studies have indicated that N-(2-Hydroxy-5-nitrophenyl)acetamide possesses bioactivity. At a concentration of 1 mM, it has been shown to alter the gene expression profile in Arabidopsis thaliana, notably upregulating the pathogen-inducible terpene synthase TPS04. uzh.chmdpi.com However, this bioactivity is quickly diminished by glucosylation, a detoxification process observed in both plants and various microorganisms. uzh.chmdpi.com
Future research should aim to unravel the full spectrum of its biological activities. Investigating its effects on a wider range of plant species, including agriculturally significant crops, is a logical next step. Understanding its mode of action, beyond the upregulation of a single gene, is crucial. This could involve transcriptomic, proteomic, and metabolomic studies to build a comprehensive picture of the cellular pathways it influences.
The agrochemical potential of this compound warrants further exploration. Its phytotoxic properties, observed at higher concentrations (2 mM and above) leading to wilting in young Arabidopsis thaliana leaves, could be harnessed for herbicidal applications. nih.gov Conversely, its ability to induce plant defense responses at lower concentrations suggests a potential role as a plant activator, enhancing resistance to pathogens. Structure-activity relationship studies could lead to the development of derivatives with more potent and selective herbicidal or plant-protective effects.
Advanced Synthetic Routes and Green Chemistry Approaches
Currently, the synthesis of this compound and its isomers often involves conventional methods that may utilize harsh reagents and solvents. For instance, the synthesis of the related compound N-(4-hydroxy-2-nitrophenyl)acetamide involves the acetylation of 4-hydroxy-2-nitroaniline with acetic anhydride. nih.gov Another approach involves the use of potassium carbonate and dimethylformamide.
Future research should focus on developing more efficient and environmentally friendly synthetic methodologies. This aligns with the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. One promising avenue is the exploration of catalytic methods. For example, a green synthesis method for 2-hydroxy-5-nonyl acetophenone (B1666503) oxime utilizes a solid composite catalyst and microwave-assisted rearrangement, which circumvents the production of large amounts of aluminum-containing waste and equipment corrosion associated with older methods. google.com Similar strategies could be adapted for the synthesis of this compound. The use of biocatalysts, such as enzymes, could also offer a highly selective and sustainable route to the compound.
Rational Design of Derivatives with Enhanced Bioactivity or Specificity
The rational design of derivatives based on the this compound scaffold holds significant promise for developing compounds with improved biological activity and target specificity. By systematically modifying the functional groups on the aromatic ring and the acetamide (B32628) side chain, it is possible to fine-tune the molecule's properties. For example, the introduction of different substituents could influence the compound's lipophilicity, electronic properties, and steric hindrance, all of which can affect its interaction with biological targets.
Structure-based design, aided by computational modeling and X-ray crystallography, can guide the synthesis of novel analogues. ijper.org This approach has been successfully employed in the development of inhibitors for various enzymes. nih.gov For instance, understanding the three-dimensional structure of the target protein can enable the design of ligands that fit precisely into the active site, leading to enhanced potency and selectivity. Research into derivatives like N-(4,5-dichloro-2-nitrophenyl)acetamide and N-(2-methoxy-5-nitrophenyl)acetamide could provide insights into how different substituents affect the compound's properties. bldpharm.comsrinichem.com
Detailed Investigation of Environmental Fate and Bioremediation Potential
The presence of a nitroaromatic group in this compound raises questions about its environmental persistence and potential for bioremediation. Nitroaromatic compounds are known for their biological activity, which is often initiated by microbial reductive metabolization. nih.gov
Future research should focus on understanding the environmental fate of this compound. This includes studying its mobility in soil and water, its potential for bioaccumulation, and its degradation pathways under various environmental conditions. Predictive models, such as those used for estimating soil adsorption coefficient (Koc) and biodegradation half-life, can provide initial insights. epa.gov
The ability of certain microorganisms to transform this compound into its glucoside derivative suggests a natural detoxification pathway. uzh.chnih.gov Further investigation into the microbial communities and specific enzymes involved in this process could lead to the development of effective bioremediation strategies for this and other related nitroaromatic pollutants. Identifying and characterizing the genes responsible for these transformations could enable the engineering of microorganisms with enhanced degradation capabilities.
Supramolecular Chemistry and Material Science Applications (Inferred from crystallographic insights)
The molecular structure of this compound and its isomers, as revealed by crystallographic studies, suggests potential applications in supramolecular chemistry and material science. The presence of hydrogen bond donors (hydroxyl and amide groups) and acceptors (nitro and carbonyl groups) allows for the formation of well-defined hydrogen-bonding networks in the solid state. nih.govresearchgate.net These interactions can direct the self-assembly of molecules into ordered architectures, such as chains and layers. nih.govresearchgate.net
Q & A
Q. What are the recommended synthetic routes for N-(2-Hydroxy-5-nitrophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?
A practical synthesis involves the nitration and acetylation of precursor phenols. For example, a nitro group can be introduced via electrophilic aromatic substitution using nitric acid, followed by acetylation of the hydroxyl group with acetyl chloride. Evidence suggests that iodine (4 mol%) in acetonitrile facilitates condensation reactions between nitrobenzaldehyde and phenolic precursors, yielding intermediates that are acetylated to form the target compound . Optimization should include monitoring reaction kinetics (e.g., via HPLC) and adjusting stoichiometry to minimize byproducts like N-(2-hydroxy-3-nitrophenyl)acetamide, which can form under competing nitration pathways .
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
- Spectroscopy :
- NMR : The phenolic -OH proton appears as a singlet near δ 10.5 ppm, while the acetamide methyl group resonates at δ 2.1 ppm. Aromatic protons in the nitro-substituted ring show splitting patterns consistent with para-substitution .
- MS : The molecular ion peak at m/z 196.16 (CHNO) confirms the molecular weight .
- Crystallography : Single-crystal X-ray diffraction reveals planar acetamide groups and dihedral angles (e.g., 73.7° between aromatic rings), with intermolecular hydrogen bonds (N–H···O, O–H···O) stabilizing the crystal lattice .
Q. What experimental parameters should be considered when assessing the phytotoxic effects of this compound?
In Arabidopsis thaliana studies, phytotoxicity is concentration-dependent:
- No observable effects : ≤1 mM (48-hour exposure).
- Wilting : ≥2 mM, particularly in young leaves .
Experimental design should include: - Controls with structurally similar analogs (e.g., N-(2-hydroxy-3-nitrophenyl)acetamide) to isolate nitro-group effects.
- Measurement of glucosylated metabolites (e.g., N-(2-hydroxy-5-nitrophenyl)acetamide glucoside succinate) to track detoxification pathways .
Advanced Research Questions
Q. How do microbial communities metabolize this compound, and what enzymes are implicated in its detoxification?
Root-associated bacteria (e.g., Pantoea ananatis) convert the compound into non-toxic glucosides via UDP-glucosyltransferases. Key steps include:
- Glucosylation : Addition of glucose to the phenolic -OH group, yielding N-(2-hydroxy-5-nitrophenyl)acetamide glucoside .
- Succinylation : Further modification with succinate enhances solubility for vacuolar sequestration .
Metabolic profiling (LC-MS/MS) and gene knockout studies can identify critical enzymes.
Q. What structural analogs of this compound exist, and how do substitutions influence bioactivity?
Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?
Discrepancies in dihedral angles (e.g., 37.4° vs. 70.0° between acetamide and aromatic rings) arise from packing forces and hydrogen-bonding networks. To address this:
- Perform DFT calculations to compare experimental and theoretical conformers.
- Use variable-temperature XRD to assess thermal motion effects .
Q. What analytical challenges arise when quantifying this compound in plant tissues, and how can they be mitigated?
- Matrix interference : Co-eluting phenolic compounds in plant extracts can obscure HPLC peaks. Use orthogonal methods like LC-MS with MRM transitions (e.g., m/z 196 → 152).
- Degradation : Nitro groups are susceptible to photolysis. Store samples in amber vials at -20°C and include stabilizers like ascorbic acid .
Methodological Notes
- Synthesis : Prioritize regioselective nitration to avoid isomers.
- Bioassays : Include kinetic studies to distinguish acute toxicity from cumulative effects.
- Data interpretation : Cross-validate spectroscopic results with computational models (e.g., Gaussian for NMR chemical shifts).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
